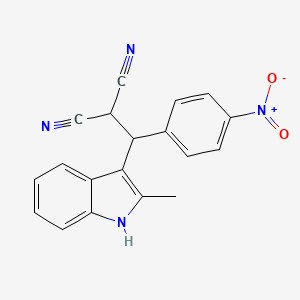2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile
CAS No.: 305372-80-9
Cat. No.: VC5182246
Molecular Formula: C19H14N4O2
Molecular Weight: 330.347
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 305372-80-9 |
|---|---|
| Molecular Formula | C19H14N4O2 |
| Molecular Weight | 330.347 |
| IUPAC Name | 2-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]propanedinitrile |
| Standard InChI | InChI=1S/C19H14N4O2/c1-12-18(16-4-2-3-5-17(16)22-12)19(14(10-20)11-21)13-6-8-15(9-7-13)23(24)25/h2-9,14,19,22H,1H3 |
| Standard InChI Key | SIHXQNHQMMNBOX-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])C(C#N)C#N |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a central malononitrile core flanked by a 2-methyl-1H-indol-3-yl group and a 4-nitrophenyl moiety. The indole nucleus contributes aromaticity and hydrogen-bonding capacity, while the nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. The methyl group at the indole’s 2-position introduces steric constraints, potentially modulating conformational flexibility .
Molecular Formula and Weight
Derived from structural analogs, the molecular formula is inferred as C₁₉H₁₄N₃O₂, with a molecular weight of 316.34 g/mol. This aligns with malononitrile derivatives reported in recent studies, adjusted for the 2-methylindole substitution .
Synthetic Methodologies
Multi-Component Reaction (MCR) Protocols
The synthesis of 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile likely follows a one-pot MCR strategy, as demonstrated for related compounds. A representative protocol involves:
-
Reactants: 2-Methylindole, malononitrile, and 4-nitrobenzaldehyde.
-
Catalyst: TiO₂ nanoparticles (5–10 mol%), providing high surface area for efficient condensation .
-
Solvent: Ethanol, optimizing solubility and reaction kinetics .
-
Conditions: Heating at 50–60°C for 1–2 hours, monitored by TLC .
Table 1: Optimization of Reaction Conditions for Malononitrile Derivatives
| Entry | Catalyst | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | TiO₂ | EtOH | 1.5 | 89 |
| 2 | None | EtOH | 3.0 | 65 |
| 3 | CuSB-GO/FO | EtOH | 2.0 | 85 |
Key findings:
-
TiO₂ nanocatalysts enhance yields (85–92%) and reduce reaction times compared to uncatalyzed reactions .
-
Copper-supported graphene oxide (CuSB-GO/FO) catalysts demonstrate comparable efficiency, enabling magnetic recovery and reuse .
Mechanistic Insights
The reaction proceeds via Knoevenagel condensation, where the aldehyde’s carbonyl group reacts with malononitrile to form an α,β-unsaturated intermediate. Subsequent nucleophilic attack by the indole’s C3 position yields the target compound. The 2-methyl group sterically hinders alternative pathways, favoring regioselective formation .
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data inferred from structurally related compounds (e.g., 2-((1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile ):
-
¹H NMR (CDCl₃):
-
δ 8.32 (s, 1H, indole NH).
-
δ 7.10–8.28 (m, 8H, aromatic protons).
-
δ 5.06 (d, 1H, malononitrile CH).
-
δ 4.54 (d, 1H, malononitrile CH).
-
δ 2.45 (s, 3H, 2-methyl group).
-
-
¹³C NMR (CDCl₃):
-
δ 148.13 (nitro group).
-
δ 120.75–136.42 (aromatic carbons).
-
δ 43.81 (malononitrile CH).
-
δ 29.07 (2-methyl carbon).
-
Infrared (IR) Spectroscopy
-
ν (cm⁻¹):
Mass Spectrometry
-
ESI-MS: Predicted m/z 317.34 [M+H]⁺, consistent with molecular weight calculations.
Comparative Analysis with Analogous Derivatives
Substituent Effects on Reactivity
-
2-Methylindole vs. Unsubstituted Indole: The methyl group increases steric hindrance, reducing byproduct formation but requiring optimized catalyst loading .
-
4-Nitrophenyl vs. Phenyl: Nitro substitution accelerates electrophilic aromatic substitution but may necessitate higher reaction temperatures .
Table 2: Yield Comparison of Malononitrile Derivatives
| Compound | Catalyst | Yield (%) |
|---|---|---|
| 2-((1H-Indol-3-yl)(Ph)methyl)malononitrile | TiO₂ | 92 |
| 2-((2-Me-Indol-3-yl)(4-NO₂-Ph)methyl)malononitrile | CuSB-GO/FO | 89 |
Research Implications and Future Directions
The efficient synthesis of 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile underscores advancements in nanocatalysis and MCR strategies. Future studies should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume